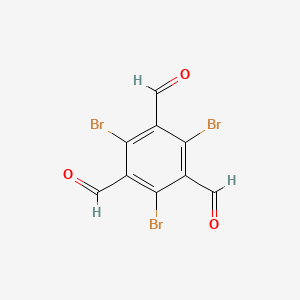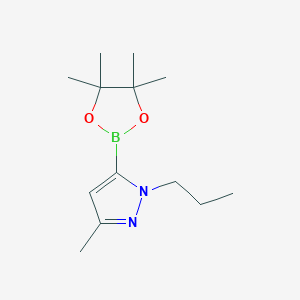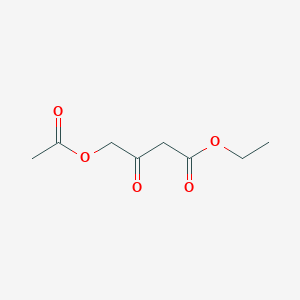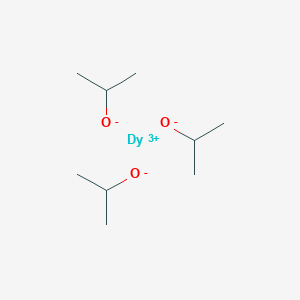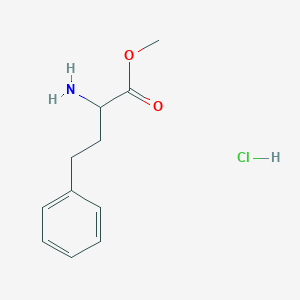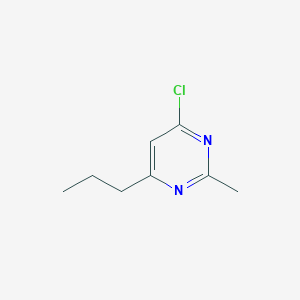![molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9](/img/structure/B1600887.png)
7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
概要
説明
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its unique structure and versatile applications in various fields including chemistry, biology, and industry. The compound consists of a benzene ring fused to an oxazine ring, with a hydroxyl group attached at the 7th position. This molecular structure imparts distinctive chemical properties that make it a subject of interest in scientific research.
Synthetic Routes and Reaction Conditions:
Route 1: Starting from 2-aminophenol, the compound can be synthesized through a cyclization reaction with glycolic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and heating to facilitate the formation of the oxazine ring.
Route 2: Another method involves the reaction of salicylamide with chloroacetic acid in the presence of a base, leading to cyclization and the formation of the desired compound.
Industrial Production Methods:
The industrial synthesis of this compound often utilizes large-scale batch reactors where the cyclization reactions can be carefully controlled. The use of continuous flow reactors is also explored for improved efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The oxazine ring can be selectively reduced under mild conditions to yield the corresponding hydroxybenzoxazine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where various substituents can be introduced, enhancing the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), are often used for electrophilic substitutions.
Major Products Formed:
The reactions typically yield products like quinone derivatives, substituted benzoxazines, and hydroxybenzoxazines, which have varied applications in research and industry.
科学的研究の応用
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is widely studied for its applications in:
Chemistry: As a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a scaffold for drug development, particularly in designing compounds with potential therapeutic benefits.
Industry: Used in the production of dyes, polymers, and as a stabilizer in various chemical processes.
作用機序
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one vs. 7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one: The oxygen in the oxazine ring is replaced by sulfur in the thiazin compound, leading to different electronic properties and reactivity.
This compound vs. 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: The hydroxyl group is replaced by a methoxy group, altering the compound's polarity and hydrogen bonding capabilities.
類似化合物との比較
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with various substituents on the benzene ring
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique structural features and versatile applications, making it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
7-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMCUIGTHMIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434827 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67193-97-9 | |
| Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
